6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
6-(Carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a unique substitution pattern. The core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold with:
Properties
IUPAC Name |
6-(carboxymethyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8S/c1-26-12-3-5-13(6-4-12)28(24,25)19-10-16(18(22)23)27-15-7-2-11(8-14(15)19)9-17(20)21/h2-8,16H,9-10H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUUGJRYJNUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with the molecular formula C18H17NO8S and a molecular weight of approximately 397.39 g/mol. This compound features a unique benzoxazine ring structure that is characterized by the presence of both oxazine and benzene moieties, as well as multiple functional groups including carboxylic acid and sulfonyl groups. These structural characteristics contribute to its potential biological activities, particularly in the field of medicinal chemistry.
The compound's reactivity can be attributed to its functional groups, which allow for various chemical modifications. The presence of the carboxymethyl and sulfonyl groups enhances its solubility and reactivity, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. In vitro evaluations have shown significant inhibitory effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 7.84 | |
| MDA-MB-231 (Breast) | 16.2 | |
| MIA PaCa-2 (Pancreatic) | 12.5 | |
| U-87 MG (Glioblastoma) | 10.0 |
The compound exhibited a notable range of activity across different cell lines, suggesting its potential as a lead compound for further structural optimization.
The proposed mechanism of action for this class of compounds involves interference with cellular signaling pathways associated with cancer proliferation and survival. For instance, some benzoxazine derivatives have been shown to inhibit angiogenesis and induce apoptosis in cancer cells, mechanisms that are crucial for effective cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzoxazine scaffold can significantly influence biological activity. For example, the introduction of hydroxyl groups has been correlated with enhanced binding interactions at target sites, leading to increased anticancer efficacy . The following table summarizes key findings from SAR studies:
| Modification | Observed Effect |
|---|---|
| Hydroxyl Groups | Increased anticancer activity |
| Sulfonyl Group | Enhanced solubility and reactivity |
| Carboxymethyl Group | Improved binding affinity |
Case Studies
Several case studies have explored the biological activities of related benzoxazine compounds:
- Benzoxazine Analogues : A study evaluated various benzoxazine derivatives for their anticancer properties and found that certain substitutions significantly increased potency against specific cancer types .
- Dual Mechanism Compounds : Some derivatives exhibited dual mechanisms of action by targeting both thrombin and integrin pathways involved in angiogenesis, showcasing their potential as multifunctional therapeutic agents .
- In Vivo Studies : Preliminary in vivo studies on related compounds indicated promising results in tumor reduction without significant toxicity to normal tissues, supporting the need for further testing on this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety ([4-methoxyphenyl]sulfonyl) serves as an electron-withdrawing group, enabling nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
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Hydroxide-mediated displacement : Reaction with KOH/EtOH at 80°C yields hydroxylated derivatives via cleavage of the sulfonate ester bond .
-
Aminolysis : Primary amines (e.g., benzylamine) in DMF at 120°C replace the sulfonyl group, forming secondary sulfonamides .
Table 1: Sulfonyl Group Reactivity
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KOH/EtOH | 80°C, 6 hr | 4-Hydroxybenzoxazine derivative | 72 | |
| Benzylamine | DMF, 120°C, 8 hr | N-Benzyl-4-methoxyphenylsulfonamide | 65 |
Carboxylic Acid Functionalization
The terminal carboxylic acid undergoes classical transformations:
-
Esterification : Methanol/H₂SO₄ reflux produces the methyl ester, enhancing solubility for pharmacological studies .
-
Amide coupling : EDCI/HOBt-mediated reactions with primary amines (e.g., glycine methyl ester) yield carboxamide derivatives .
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagent/Protocol | Product | Application | Source |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | Prodrug synthesis | |
| Amidation | EDCI/HOBt, DIPEA, DCM | Glycinamide conjugate | Bioactivity modulation |
Benzoxazine Ring Modifications
The 3,4-dihydro-2H-1,4-benzoxazine core exhibits ring-opening and functionalization potential:
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Acid-catalyzed ring opening : HCl (2M) in THF/H₂O (1:1) cleaves the oxazine ring, generating a diol intermediate .
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Reductive alkylation : NaBH₃CN in MeOH reduces the C=N bond, forming saturated benzoxazepine analogs .
Table 3: Ring-Based Reactions
| Reaction | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 2M HCl, THF/H₂O, 50°C, 3 hr | Diol intermediate | 89% | |
| Reductive amination | NaBH₃CN, MeOH, RT | Saturated benzoxazepine derivative | 78% |
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the aryl bromide intermediate (synthesized via bromination at C6):
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Suzuki-Miyaura coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces biaryl motifs .
-
Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (Pd₂(dba)₃, Xantphos) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces sulfonyl group cleavage, generating a benzoxazine radical intermediate confirmed by EPR spectroscopy . This pathway is critical for designing photoresponsive drug delivery systems.
Mechanistic Insights and Challenges
-
Steric hindrance : Bulky substituents at C4 (e.g., methoxyphenyl) slow NAS kinetics .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity but may promote decarboxylation .
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Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .
Comparative Reactivity with Analogues
| Compound | Sulfonyl Reactivity | Carboxylic Acid Reactivity | Ring Stability | Source |
|---|---|---|---|---|
| 6-Methyl-4-(methylsulfonyl) analog | Moderate | High | Low | |
| 6-(Ethylsulfonyl)-4-methoxyphenyl analog | High | Moderate | High |
Comparison with Similar Compounds
Solubility and Lipophilicity
- The carboxymethyl substituent in the target compound likely improves aqueous solubility compared to lipophilic groups like ethylsulfonyl (CAS 866050-99-9) or thienylsulfonyl (CAS 866134-97-6) .
- The 4-methoxyphenylsulfonyl group balances polarity and membrane permeability, contrasting with the more polar sulfonyl chloride (CAS 892948-94-6) .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a benzoxazine ring system with two carboxylic acid groups (at C2 and C6) and a 4-methoxyphenylsulfonyl moiety at the N1 position. Key challenges include:
- Regioselective functionalization at C6 for carboxymethyl installation.
- Stability of the benzoxazine ring under sulfonylation conditions.
- Compatibility of protecting groups during hydrolysis steps.
Structural analogs, such as ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (PubChem CID: 3403325), suggest ester-protected intermediates are viable precursors.
Proposed Synthetic Routes
Route 1: Mannich Condensation Followed by Sulfonylation
Benzoxazine Core Formation
The benzoxazine scaffold is synthesized via Mannich condensation, a method validated for disulfide-containing benzoxazines.
Reagents :
- Phenolic precursor: 6-(ethoxycarbonylmethyl)phenol (hypothetical).
- Amine: Ammonia or primary amine.
- Formaldehyde: Paraformaldehyde in toluene.
Conditions :
Sulfonylation at N1
The nitrogen atom is sulfonylated using 4-methoxyphenylsulfonyl chloride.
Conditions :
- Base: Triethylamine or K$$2$$CO$$3$$ in dichloromethane.
- Temperature: 0°C to room temperature.
- Yield: Estimated 70–85% (extrapolated from sulfonamide syntheses).
Ester Hydrolysis
The ethyl esters are hydrolyzed to carboxylic acids.
Conditions :
Route 2: Sulfonylation Prior to Benzoxazine Cyclization
Phenolic Precursor Sulfonylation
4-Methoxyphenylsulfonyl chloride reacts with a phenolic amine precursor.
Intermediate :
- N-(4-Methoxyphenylsulfonyl)-2-aminophenol.
Conditions :
Mannich Cyclization
Formation of the benzoxazine ring using formaldehyde and an amine.
Challenges :
- Steric hindrance from the sulfonyl group may reduce cyclization efficiency.
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization
Spectroscopic Characterization Data
Industrial-Scale Considerations
- Cost Drivers : 4-Methoxyphenylsulfonyl chloride availability (~$200/kg).
- Waste Management : Neutralization of HCl from hydrolysis requires NaOH (2 eq.).
- Process Intensification : Continuous flow sulfonylation reduces reaction time by 40%.
Q & A
Q. How to design a stability-indicating method for long-term formulation studies?
- HPLC Parameters :
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Gradient: 20–80% acetonitrile in 0.1% formic acid over 25 minutes.
- Validation: Linearity (R² >0.999), LOQ ≤0.05% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
